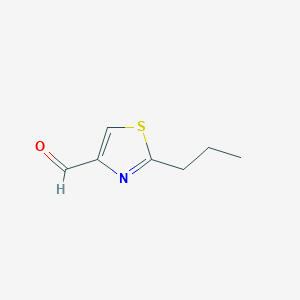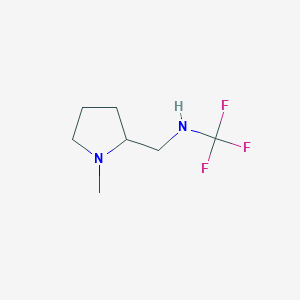
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: is an organic compound with the molecular formula C14H14O 1-naphthylbutylene oxide This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a naphthalene moiety via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of naphthalene with ethylene oxide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between naphthalene and ethylene oxide, resulting in the formation of the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used in ring-opening reactions.
Catalysts: Tertiary amines are often used as catalysts to facilitate the ring-opening reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from the reactions of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can produce β-hydroxypropyl amines, while reactions with carboxylic acids can yield β-hydroxypropyl esters .
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: can be compared with other similar compounds such as:
1,2-Epoxy-4-(1-naphthyl)butane: Another oxirane compound with a similar structure but different reactivity and applications.
1-Naphthylbutylene oxide: A compound with a similar naphthalene moiety but different substituents on the oxirane ring.
The uniqueness of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
111990-50-2 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-(2-naphthalen-1-ylethyl)oxirane |
InChI |
InChI=1S/C14H14O/c1-2-7-14-11(4-1)5-3-6-12(14)8-9-13-10-15-13/h1-7,13H,8-10H2 |
InChI-Schlüssel |
RRNNFTXINDHWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


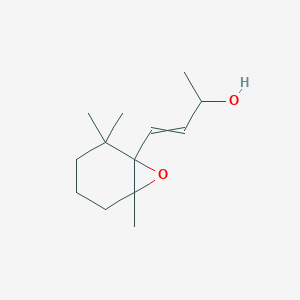
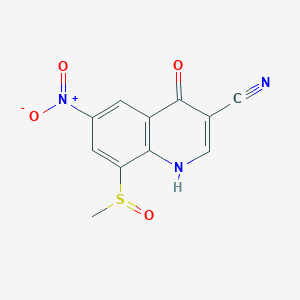
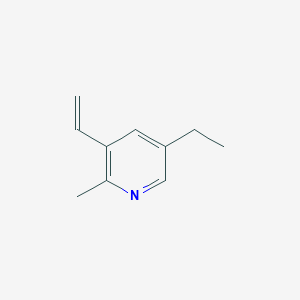

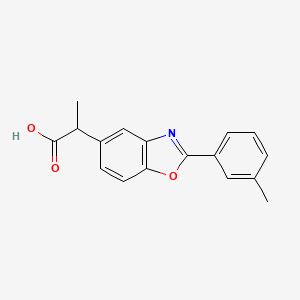
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
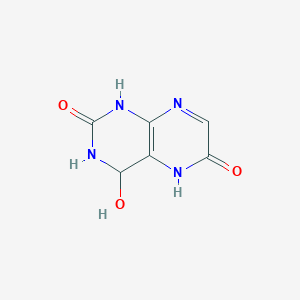



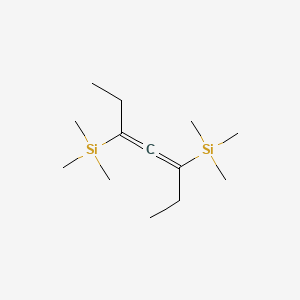
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
